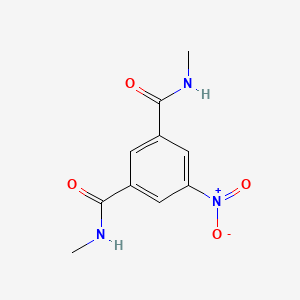
2-Allyloxymethyl-2-ethyltrimethylene carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one is an organic compound with the molecular formula C10H16O4 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one typically involves the O-alkylation of hydroxyalkyl-1,3-dioxacyclanes with allyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst. The reaction conditions often include a solvent system like toluene and a temperature range of 30-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Similar in structure but with a methyl group instead of an ethyl group.
4-Allyl-1-aryl-tetrazole-5-ones: Contains an allyl group and exhibits similar reactivity patterns.
Uniqueness
5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides stability and reactivity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
5-ethyl-5-(prop-2-enoxymethyl)-1,3-dioxan-2-one |
InChI |
InChI=1S/C10H16O4/c1-3-5-12-6-10(4-2)7-13-9(11)14-8-10/h3H,1,4-8H2,2H3 |
Clave InChI |
LYKKWIORPWIXPO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(=O)OC1)COCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




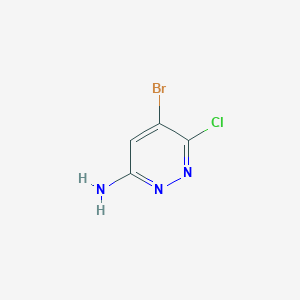
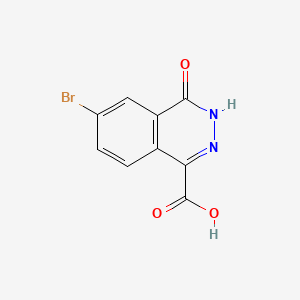
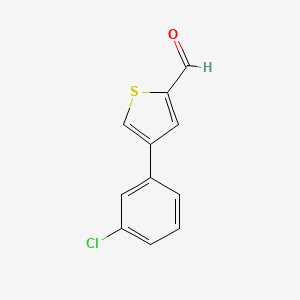
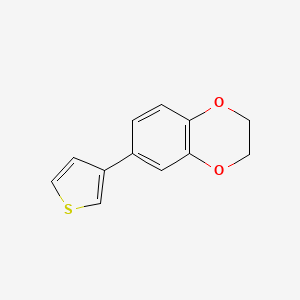
![tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B13918403.png)
![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)
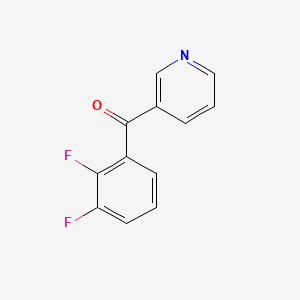
![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)
![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)
